3-cyclopentyl-1H-1,2,4-triazole-5-thiol
Description
Significance of 1,2,4-Triazole-5-Thiol Derivatives in Contemporary Organic and Medicinal Chemistry
Derivatives of 1,2,4-triazole-5-thiol are of paramount importance in modern organic and medicinal chemistry due to their wide spectrum of biological activities. rjptonline.org The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, which allows it to interact with biological targets with high affinity. nuft.edu.uanih.gov This, combined with features like low toxicity and metabolic resistance, makes these compounds attractive for drug development. nuft.edu.uanih.gov
The incorporation of a sulfur atom, as in mercapto- and thione-substituted triazoles, often enhances their biological potency. nih.gov Researchers have extensively reported on the diverse pharmacological applications of these derivatives, which include:
Antimicrobial Activity: Many 1,2,4-triazole-5-thiol derivatives have demonstrated significant antibacterial and antifungal properties. dergipark.org.trktu.edu.trnih.gov They are considered promising candidates for developing new agents to combat drug-resistant pathogens. mdpi.comresearchgate.net
Anticancer Activity: These compounds have been investigated for their antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer. spandidos-publications.comisres.orgresearchgate.net Some derivatives have shown cytotoxic activity comparable or even superior to existing reference drugs. nih.govspandidos-publications.com
Antiviral Activity: The 1,2,4-triazole (B32235) scaffold is a component of several antiviral drugs, and its thiol derivatives have been studied for their activity against a range of viruses, including influenza and HIV. nuft.edu.uanih.govnih.gov
Other Biological Activities: The therapeutic potential of this class of compounds extends to anti-inflammatory, anticonvulsant, antitubercular, analgesic, and antioxidant activities. nih.govresearchgate.net
The following table summarizes the range of biological activities reported for various 1,2,4-triazole-5-thiol derivatives.
| Biological Activity | Examples of Target Organisms/Cell Lines | Reference |
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | ktu.edu.trnih.gov |
| Antifungal | Candida albicans, Microsporum gypseum | ktu.edu.trnih.gov |
| Anticancer | Leukemia, Melanoma, Lung Cancer, Ovarian Cancer Cell Lines | spandidos-publications.comisres.org |
| Antiviral | Influenza A (H1N1), HIV-1 | nih.govnih.gov |
| Anti-inflammatory | In vivo and in vitro models | nih.gov |
| Anticonvulsant | MES and scPTZ seizure tests | nih.govnih.gov |
| Antitubercular | Mycobacterium tuberculosis | nih.gov |
Stereochemical and Tautomeric Considerations in 1,2,4-Triazole-5-Thiol Systems
The chemical behavior and biological activity of 1,2,4-triazole-5-thiol derivatives are significantly influenced by stereochemical and tautomeric factors. researchgate.net
Tautomerism:
A key feature of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. science.govijsr.net The mobile proton can be attached to either a nitrogen atom of the triazole ring (giving rise to different positional isomers) or the sulfur atom. ijsr.net
Thiol Form: In this form, the sulfur atom is part of a sulfhydryl (-SH) group.
Thione Form: Here, the sulfur atom is double-bonded to a carbon atom (C=S), and the proton resides on a nitrogen atom of the triazole ring. ijsr.net
The equilibrium between these forms is influenced by the solvent, pH, and the nature of substituents on the triazole ring. researchgate.netjocpr.com Spectroscopic methods such as NMR, IR, and UV-Vis, along with computational studies, are employed to investigate this tautomerism. science.govijsr.net It has been generally observed that the thione form is the predominant tautomer in many cases. ijsr.net The presence and ratio of these tautomers are critical as they can exhibit different biological activities. researchgate.net
Stereochemistry:
For a molecule like this compound, the cyclopentyl group itself does not introduce a chiral center. However, the stereochemistry of substituents on the triazole ring can be a critical factor in their biological activity. scispace.com For instance, studies on other 1,2,4-triazole-3-thione derivatives have shown that different enantiomers can have vastly different antiviral activities, with one enantiomer being highly active while the other is inactive. nih.gov Theoretical studies on the stereoelectronic properties of 1,2,4-triazole derivatives help in understanding how the spatial arrangement of substituents affects their interaction with biological targets. scispace.com
Historical Context and Evolution of Research on Triazole-Thiol Compounds
The study of 1,2,4-triazole chemistry dates back over a century. nih.govresearchgate.net The synthesis of the parent 1,2,4-triazole ring was a significant milestone that opened the door to the exploration of its numerous derivatives. researchgate.net Early research focused on the fundamental synthesis and characterization of these heterocyclic systems.
Over the last few decades, there has been a surge in interest in 1,2,4-triazole derivatives, particularly those containing sulfur moieties, due to their broad pharmacological potential. rjptonline.orguobaghdad.edu.iq The development of new and efficient synthetic methods has been a major driving force in this field. dergipark.org.tr Traditional methods often required harsh conditions and long reaction times, but modern approaches, including one-pot and microwave-assisted syntheses, have made these compounds more accessible for biological screening. dergipark.org.trnih.gov
The evolution of research can be summarized in the following stages:
Early Synthesis: Initial work focused on establishing fundamental synthetic routes to the 1,2,4-triazole ring system.
Discovery of Biological Activity: The recognition that this scaffold is present in many biologically active molecules led to a systematic investigation of the pharmacological properties of its derivatives.
Structure-Activity Relationship (SAR) Studies: Researchers began to systematically modify the structure of 1,2,4-triazole-thiol derivatives to understand how different substituents influence their biological activity. researchgate.net
Mechanism of Action and Target Identification: Contemporary research often involves computational modeling and molecular docking studies to identify the specific biological targets of these compounds and to elucidate their mechanisms of action at the molecular level. spandidos-publications.com
This continuous research effort underscores the enduring importance of 1,2,4-triazole-thiol derivatives as a privileged scaffold in the quest for new therapeutic agents. zsmu.edu.ua
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXTQPSTSDWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Cyclopentyl 1h 1,2,4 Triazole 5 Thiol and Its Analogues
General Synthetic Strategies for 1,2,4-Triazole-5-Thiol Scaffold Construction
The construction of the 1,2,4-triazole-5-thiol ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. These strategies often employ readily accessible starting materials and proceed through key intermediates that cyclize to form the desired triazole core.
A predominant and versatile method for the synthesis of 3-substituted-1H-1,2,4-triazole-5-thiols involves the use of thiosemicarbazide (B42300) or its derivatives. The general approach entails the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide, which is then cyclized. nih.gov
The key steps in this synthetic sequence are:
Formation of Carboxylic Acid Hydrazide: This is typically achieved by the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303).
Formation of Thiosemicarbazide Intermediate: The carboxylic acid hydrazide is then reacted with an isothiocyanate.
Cyclization: The resulting acylthiosemicarbazide undergoes intramolecular cyclization to form the 1,2,4-triazole (B32235) ring. This cyclization is commonly achieved by heating the thiosemicarbazide derivative in an alkaline medium, such as an aqueous solution of sodium hydroxide, followed by acidification. nih.gov
An alternative and widely used method involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alcoholic solution of potassium hydroxide. This reaction forms a potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the formation of the corresponding 4-amino-1,2,4-triazole-3-thiol. dergipark.org.tr
The choice of reaction conditions, particularly the pH during cyclization, is crucial. Alkaline conditions generally favor the formation of 1,2,4-triazoles, while acidic conditions can lead to the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles.
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 1,2,4-triazole derivatives has significantly benefited from this technology.
Microwave irradiation can be effectively applied to the cyclization step of thiosemicarbazide precursors to form the 1,2,4-triazole ring. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. For instance, the synthesis of Schiff bases derived from 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione has been efficiently achieved using microwave irradiation, demonstrating the utility of this technique for the synthesis of complex triazole derivatives. nih.gov
The key advantages of microwave-assisted synthesis in this context include:
Rapid Reaction Rates: Significant reduction in reaction times.
Improved Yields: Often higher product yields compared to conventional methods.
Energy Efficiency: More efficient heating of the reaction mixture.
Greener Chemistry: Reduced solvent usage and energy consumption align with the principles of green chemistry.
Targeted Synthesis of 3-Cyclopentyl-1H-1,2,4-Triazole-5-Thiol and its Precursors
The targeted synthesis of this compound follows the general principles outlined above, with the cyclopentyl moiety being introduced via the corresponding carboxylic acid derivative.
The logical synthetic route commences with cyclopentanecarboxylic acid. This starting material can be converted to its corresponding ester, typically methyl or ethyl cyclopentanecarboxylate (B8599756), through standard esterification procedures. Subsequently, the ester is reacted with hydrazine hydrate to yield cyclopentanecarboxylic acid hydrazide. google.com This hydrazide is a key precursor for the construction of the desired triazole.
There are two primary pathways from cyclopentanecarboxylic acid hydrazide to the target molecule:
Via Thiosemicarbazide (for N-substituted analogues): Reaction of cyclopentanecarboxylic acid hydrazide with an appropriate isothiocyanate (R-NCS) would yield an N-substituted thiosemicarbazide. Subsequent base-catalyzed cyclization would lead to a 4-substituted-3-cyclopentyl-1,2,4-triazole-5-thiol.
Via Dithiocarbazinate (for the parent 1H-triazole): A more direct route to the parent this compound involves the reaction of cyclopentanecarboxylic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. The resulting potassium salt is then cyclized with hydrazine hydrate to afford 4-amino-3-cyclopentyl-1,2,4-triazole-5-thiol. The 4-amino group can then be removed if the unsubstituted 1H-triazole is desired, although the 4-amino derivative is itself a valuable intermediate for further functionalization, such as the formation of Schiff bases.
A plausible synthetic scheme is presented below:
Scheme 1: Plausible synthetic route to this compound
Step 1: Formation of Cyclopentanecarboxylic acid hydrazide
Cyclopentanecarboxylic acid -> Methyl cyclopentanecarboxylate (via esterification)
Methyl cyclopentanecarboxylate + Hydrazine hydrate -> Cyclopentanecarboxylic acid hydrazide
Step 2: Formation of the Triazole Ring
Cyclopentanecarboxylic acid hydrazide + Carbon disulfide (in KOH/EtOH) -> Potassium dithiocarbazinate intermediate
Potassium dithiocarbazinate intermediate + Hydrazine hydrate -> 4-Amino-3-cyclopentyl-1,2,4-triazole-5-thiol
Derivatization at the Sulfur Atom: Synthesis of S-Substituted Analogs
The thiol group at the 5-position of the 1,2,4-triazole ring is a versatile handle for further chemical modifications. The sulfur atom is nucleophilic and readily undergoes S-alkylation with various electrophiles, leading to a wide range of S-substituted derivatives. This derivatization is a common strategy to modulate the biological activity and physicochemical properties of the parent compound.
The S-alkylation is typically carried out by treating the 3-alkyl-1H-1,2,4-triazole-5-thiol with an alkyl or aryl halide in the presence of a base. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, sodium ethoxide, or potassium carbonate in a suitable solvent like ethanol (B145695) or acetone. uzhnu.edu.uaresearchgate.net
A variety of alkylating agents can be employed, including:
Alkyl halides (e.g., methyl iodide, ethyl bromide)
Benzyl (B1604629) halides (e.g., benzyl chloride)
Substituted benzyl halides
Halo-ketones (e.g., phenacyl bromide)
Esters of halo-carboxylic acids (e.g., ethyl chloroacetate)
The reaction generally proceeds with high regioselectivity for the sulfur atom, affording the S-alkylated products in good yields. researchgate.net
Table 1: Examples of S-Alkylation of 3-Alkyl-1,2,4-triazole-5-thiol Analogues
| Starting Triazole | Alkylating Agent | Product | Reference |
| 4-Phenyl-1,2,4-triazole-3-thione | Methyl iodide | 5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |
| 1H-5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | 1H-5-Ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |
| 1,2,4-Triazole-3-thione | Phenacyl bromide | 3-Phenacylthio-1,2,4-triazole | mdpi.com |
Derivatization at the Nitrogen Atoms: N-Substitution Strategies
In addition to S-alkylation, the nitrogen atoms of the 1,2,4-triazole ring can also be functionalized. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the triazole ring. For S-protected 1,2,4-triazoles, alkylation typically occurs at the N1 or N2 positions. nih.gov
Studies on the alkylation of S-substituted 1,2,4-triazoles have shown that a mixture of N1 and N2 alkylated isomers can be formed. The ratio of these isomers is dependent on factors such as the steric hindrance of the substituents and the nature of the alkylating agent. In some cases, regioselective N-alkylation can be achieved. For instance, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) was found to be regioselective towards the formation of the N1-CH2-N2 linked bis(triazolyl)methane isomer. nih.gov
The N4 position can also be a site for derivatization, particularly in 4-amino-1,2,4-triazole-3-thiols, where the amino group can be further functionalized.
Synthesis of Hybrid Molecules and Schiff Bases Derived from this compound Analogues
The 4-amino group of 4-amino-3-alkyl-1,2,4-triazole-5-thiols serves as a convenient point for the synthesis of hybrid molecules, most notably through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction of the primary amino group with an aldehyde or a ketone.
The synthesis of Schiff bases from 4-amino-3-alkyl-1,2,4-triazole-5-thiols is generally straightforward and can be achieved by refluxing the aminotriazole with the desired aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. Microwave irradiation has also been successfully employed to accelerate this reaction. nih.gov
A wide variety of aromatic and heterocyclic aldehydes can be used in this reaction, allowing for the creation of a diverse library of Schiff bases. These derivatives have been extensively investigated for their biological activities. nih.govresearchgate.netmdpi.com
The general reaction for the formation of a Schiff base from a 4-amino-3-alkyl-1,2,4-triazole-5-thiol is as follows:
Scheme 2: General synthesis of Schiff bases from 4-amino-3-alkyl-1,2,4-triazole-5-thiols
4-Amino-3-alkyl-1,2,4-triazole-5-thiol + R-CHO -> 4-(Arylideneamino)-3-alkyl-1,2,4-triazole-5-thiol + H₂O
These Schiff bases can also serve as intermediates for the synthesis of more complex heterocyclic systems, such as thiazolidinones, by reaction with thioglycolic acid. dergipark.org.tr
Table 2: Examples of Schiff Bases Derived from 4-Amino-1,2,4-triazole-3-thiol Analogues
| 4-Amino-triazole-thiol | Aldehyde | Schiff Base Product | Reference |
| 4-Amino-5-pentadecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Benzaldehyde | 4-(Benzylideneamino)-5-pentadecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |
| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Hydroxybenzaldehyde | (E)-4-[(4-Hydroxybenzylidene)amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | 4-(2,4-Dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |
Formation of Schiff Bases and Their Metal Complexes
The formation of Schiff bases from 1,2,4-triazole-5-thiol derivatives typically involves the condensation of an amino group on the triazole ring with an aldehyde or ketone. In the case of analogues like 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiones, the exocyclic amino group at the 4-position readily reacts with various aromatic aldehydes to yield the corresponding Schiff bases (azomethines). This reaction is often catalyzed by a few drops of a mineral acid, such as hydrochloric acid, and is carried out in a suitable solvent like ethanol under reflux conditions. mdpi.com
The general reaction scheme for the formation of Schiff bases from a 4-amino-5-alkyl-1,2,4-triazole-3-thiol analogue is depicted below:
Step 1: Synthesis of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol. This is typically achieved by reacting a long-chain aliphatic carboxylic acid with thiocarbohydrazide. nih.gov
Step 2: Synthesis of the Schiff base. The synthesized 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol is then condensed with an appropriate aldehyde. nih.gov
The resulting Schiff bases, possessing both nitrogen and sulfur donor atoms, are excellent ligands for the formation of coordination complexes with various transition metals. The azomethine nitrogen and the thiol sulfur atoms can coordinate with metal ions, leading to the formation of stable chelate rings.
For instance, new Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione have been synthesized and characterized. dergipark.org.tr Furthermore, metal complexes of Schiff base ligands derived from 1,2,4-triazole have been prepared and their geometries proposed based on spectral studies. jocpr.com For example, five metal complexes of Cu(II), Cd(II), Sn(II), Zn(II), and Ni(II) with the Schiff base ligand 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol have been synthesized. The ligand in these complexes acts as a bidentate, coordinating to the metal ions through the azomethine nitrogen and the sulfur atom of the thiol group. jocpr.com
Table 1: Illustrative Examples of Schiff Base Formation from 1,2,4-Triazole Analogues
| 1,2,4-Triazole Derivative | Aldehyde | Resulting Schiff Base | Reference |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 5-Benzyl-4-amino-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various aromatic aldehydes | 4-(arylideneamino)-5-undecyl-2,4-dihydro-1,2,4-triazole-3-thione | nih.gov |
Table 2: Representative Metal Complexes of 1,2,4-Triazole Schiff Base Analogues
| Schiff Base Ligand | Metal Ion | Proposed Geometry of the Complex | Reference |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol | Cu(II) | Square planar | jocpr.com |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol | Cd(II) | Tetrahedral | jocpr.com |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol | Sn(II) | Tetrahedral | jocpr.com |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol | Zn(II) | Tetrahedral | jocpr.com |
| 4-(Benzylidene-amino)-5-pyridin-4-yl-4H- nih.govvulcanchem.comrsc.orgtriazole-3-thiol | Ni(II) | Tetrahedral | jocpr.com |
Integration with Other Heterocyclic Systems
The 1,2,4-triazole-5-thiol moiety is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of multiple reaction sites—the thiol group and the ring nitrogen atoms—allows for a range of cyclization reactions with appropriate bifunctional reagents.
One common strategy involves the reaction of 1,2,4-triazole-5-thiols with compounds containing two electrophilic centers, leading to the formation of a new fused ring. For example, the synthesis of nih.govvulcanchem.comrsc.orgtriazolo[3,4-b] nih.govjocpr.comvulcanchem.comthiadiazoles can be achieved through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.
Another important reaction is the formation of thiazolo[3,2-b] nih.govvulcanchem.comrsc.orgtriazoles. The reaction of 1,2,4-triazole-3(5)-thiol with α-bromo-γ-butyrolactone has been studied, which proceeds via a nucleophilic substitution followed by cyclization. mdpi.com This demonstrates the potential of the thiol group to act as a nucleophile to initiate ring formation.
Furthermore, synthetic methods have been developed for the preparation of novel fused heterocyclic systems such as 5H- nih.govvulcanchem.comrsc.orgtriazolo[5',1':2,3] jocpr.comvulcanchem.comthiazino[4,5-b]quinolines and 11H- nih.govvulcanchem.comrsc.orgtriazolo[5',1':2,3] jocpr.comvulcanchem.comthiazino[6,5-b]quinoline starting from 1,2,4-triazole-5-thiols and 2-chloro-3-chloromethylquinoline. researchgate.net These reactions highlight the utility of 1,2,4-triazole-5-thiols in constructing complex, polycyclic heterocyclic frameworks.
Table 3: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazole-5-thiol Analogues
| 1,2,4-Triazole Reactant | Reagent | Fused Heterocyclic Product | Reference |
| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | 5H- nih.govvulcanchem.comrsc.orgtriazolo[5',1':2,3] jocpr.comvulcanchem.comthiazino[4,5-b]quinolines | researchgate.net |
| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | 11H- nih.govvulcanchem.comrsc.orgtriazolo[5',1':2,3] jocpr.comvulcanchem.comthiazino[6,5-b]quinoline | researchgate.net |
| 1,2,4-Triazole-3(5)-thiol | α-Bromo-γ-butyrolactone | Thiazolo[3,2-b] nih.govvulcanchem.comrsc.orgtriazole derivatives | mdpi.com |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Aromatic carboxylic acids/POCl₃ | nih.govvulcanchem.comrsc.orgTriazolo[3,4-b] nih.govjocpr.comvulcanchem.comthiadiazoles |
Advanced Spectroscopic and Structural Characterization of 3 Cyclopentyl 1h 1,2,4 Triazole 5 Thiol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the protons of the cyclopentyl ring and the labile protons of the triazole core (N-H and S-H).
The protons of the cyclopentyl group typically appear as a series of multiplets in the aliphatic region of the spectrum, generally between δ 1.5 and 3.5 ppm. The methine proton directly attached to the triazole ring is expected to be the most deshielded of the cyclopentyl protons, resonating at the lower end of this range.
A key feature in the ¹H NMR spectrum is the signal for the labile N-H proton of the triazole ring, which is often observed as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 13.0–14.5 ppm, due to hydrogen bonding and the acidic nature of the proton. mdpi.com The presence and position of this peak are highly dependent on the solvent, concentration, and temperature. In some instances, a signal for the S-H proton of the thiol tautomer may be observed, though it is often broadened and can exchange with residual water in the solvent. For some 4-substituted-5-mercapto-1,2,4-triazole derivatives, the SH proton has been observed as a sharp singlet around 13.9 ppm. mdpi.com
Interactive Data Table: Representative ¹H NMR Data for 3-Alkyl-1H-1,2,4-triazole-5-thiol Analogs
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N-H (Triazole) | 13.0 - 14.5 | Broad Singlet | Position is solvent and concentration dependent. |
| S-H (Thiol tautomer) | ~13.9 | Singlet | Observation depends on tautomeric equilibrium. |
| CH (Cyclopentyl, α to triazole) | ~3.0 - 3.5 | Multiplet | Most deshielded of the cyclopentyl protons. |
| CH₂ (Cyclopentyl) | 1.5 - 2.1 | Multiplet | Overlapping signals for the remaining cyclopentyl protons. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for the two carbons of the triazole ring and the carbons of the cyclopentyl substituent.
The C5 carbon, bonded to the sulfur atom, is of particular interest. In the thione tautomer, this carbon exists as a thiocarbonyl group (C=S) and is expected to resonate significantly downfield, typically in the range of δ 165–170 ppm. mdpi.comoup.com The C3 carbon, attached to the cyclopentyl group, would appear at a different chemical shift, generally around δ 145-155 ppm. mdpi.com
The carbons of the cyclopentyl group will resonate in the upfield, aliphatic region of the spectrum (typically δ 25–45 ppm). The methine carbon (α to the triazole ring) will be the most deshielded of this group.
Interactive Data Table: Representative ¹³C NMR Data for 3-Alkyl-1H-1,2,4-triazole-5-thiol Analogs
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=S (C5, Thione form) | 165 - 170 | Key indicator of the thione tautomer. mdpi.comoup.com |
| C-N (C3) | 145 - 155 | Carbon of the triazole ring attached to the alkyl group. mdpi.com |
| CH (Cyclopentyl, α to triazole) | ~35 - 45 | Most deshielded of the cyclopentyl carbons. |
| CH₂ (Cyclopentyl) | ~25 - 30 | Signals for the remaining methylene (B1212753) carbons of the cyclopentyl ring. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides key evidence for the thione-thiol tautomerism.
The thione tautomer is characterized by a strong absorption band corresponding to the C=S stretching vibration, which typically appears in the region of 1250–1350 cm⁻¹. oup.com The N-H stretching vibration of the triazole ring gives rise to a broad band in the range of 3100–3400 cm⁻¹.
Conversely, the thiol tautomer would be identified by a weak but sharp S-H stretching band around 2550–2650 cm⁻¹. oup.com The absence of this S-H band and the presence of a strong C=S band in the experimental spectrum are often taken as evidence that the thione form predominates, at least in the solid state. dergipark.org.tr Other characteristic bands include C-H stretching vibrations for the cyclopentyl group (around 2850–3000 cm⁻¹) and C=N stretching of the triazole ring (around 1560–1650 cm⁻¹). oup.com
Interactive Data Table: Key IR Absorption Bands for 1,2,4-Triazole-5-thiol Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomeric Form |
|---|---|---|
| N-H stretch | 3100 - 3400 (broad) | Thione/Thiol |
| C-H stretch (aliphatic) | 2850 - 3000 | Thione/Thiol |
| S-H stretch | 2550 - 2650 (weak, sharp) | Thiol |
| C=N stretch | 1560 - 1650 | Thione/Thiol |
| C=S stretch | 1250 - 1350 (strong) | Thione |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound (C₇H₁₁N₃S), the expected molecular weight is approximately 169.07 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of approximately 170.07. The fragmentation of related 1,2,4-triazole-thiol derivatives often involves the cleavage of the substituent from the triazole ring and fragmentation of the heterocyclic ring itself. For instance, the fragmentation of S-alkylated triazoles can involve the loss of the alkylthio group or cleavage of the bond between the sulfur and the triazole carbon. zsmu.edu.ua The fragmentation of the cyclopentyl group, through the loss of smaller neutral fragments, would also be expected.
Interactive Data Table: Predicted ESI-MS Adducts and Fragments for C₇H₁₁N₃S
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 170.07 | Protonated molecular ion |
| [M+Na]⁺ | 192.06 | Sodium adduct |
| [M-C₅H₉]⁺ | 101.02 | Loss of the cyclopentyl group |
| [M-SH]⁺ | 136.09 | Loss of the sulfhydryl radical (from thiol tautomer) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
For this compound, an X-ray crystal structure would definitively confirm which tautomer (thione or thiol) exists in the solid state. Studies on similar 1,2,4-triazole-3-thiones have consistently shown that the thione form is predominant in the crystal lattice. mdpi.com The crystal structure would reveal the planarity of the triazole ring and the conformation of the cyclopentyl substituent relative to the ring.
Interactive Data Table: Typical Crystallographic Parameters for 1,2,4-Triazole (B32235) Derivatives
| Parameter | Typical Value/System | Notes |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for this class of compounds. mdpi.com |
| Space Group | e.g., P2₁/c, P-1 | Depends on the specific derivative and packing. mdpi.com |
| C=S Bond Length | ~1.68 Å | Characteristic of a thiocarbonyl double bond. |
| C-S Bond Length | ~1.75 Å | Expected for a C-S single bond in the thiol tautomer. |
| Intermolecular Interactions | N-H···S Hydrogen Bonds | Dominant interaction in the solid state for the thione form. |
Application of Spectroscopic Methods in Tautomeric Studies
The existence of thione-thiol tautomerism is a hallmark of 1,2,4-triazole-5-thiols. Spectroscopic methods are the primary tools used to investigate this equilibrium.
NMR Spectroscopy: In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. However, often a single set of averaged signals is seen, indicating rapid exchange. The chemical shift of the C5 carbon in ¹³C NMR is a particularly useful diagnostic tool, with values around 165-170 ppm strongly suggesting the predominance of the thione form. oup.com
IR Spectroscopy: As discussed, the presence of a strong C=S absorption band and the absence of an S-H band in the IR spectrum is compelling evidence for the thione tautomer in the sample's state (typically solid KBr pellet).
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit different UV-Vis absorption spectra. The thione form (C=S) typically shows a strong absorption at a longer wavelength compared to the thiol form (C-S). This difference can be exploited to study the tautomeric equilibrium in solution and how it is affected by factors such as solvent polarity. jocpr.com
Theoretical calculations are often used in conjunction with experimental spectroscopy to predict the relative stabilities of the tautomers. For most 1,2,4-triazole-3-thiones, computational studies have shown the thione form to be the more stable tautomer in the gas phase, which aligns with experimental observations in the solid state and in various solvents. nih.gov
Computational Chemistry and in Silico Modeling of 3 Cyclopentyl 1h 1,2,4 Triazole 5 Thiol Derivatives
Quantum Chemical Calculations for Molecular Structure Optimization
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its stability. These calculations are used to find the most stable conformation, known as the optimized molecular structure, by locating the minimum energy on the potential energy surface.
Density Functional Theory (DFT) is a prominent quantum chemical method employed to investigate the electronic structure of many-body systems. acs.orgnih.gov In the study of 1,2,4-triazole (B32235) derivatives, DFT is widely used for geometry optimization to predict bond lengths, bond angles, and dihedral angles. ufms.brresearchgate.net These theoretical calculations provide a detailed view of the molecule's geometry, which can be compared with experimental data if available. tandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional for such studies, often paired with a basis set like 6-311++G** to achieve a good balance between accuracy and computational cost. nih.gov DFT calculations are also instrumental in confirming experimental findings from spectroscopic analyses and molecular docking studies. acs.orgnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. This analysis is a valuable tool for evaluating the potential for intramolecular charge transfer (ICT). nih.gov For 1,2,4-triazole derivatives, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Representative 1,2,4-Triazole-Thiol Derivative | -4.68 | -2.16 | 2.52 |
Note: The values presented are representative for a triazole derivative as found in computational studies and may vary for specific derivatives of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol. irjweb.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound derivatives, these areas are typically located around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, which possess lone pairs of electrons. researchgate.net
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the one attached to the nitrogen in the triazole ring (N-H).
Green Regions: Represent neutral or zero potential areas. researchgate.net
The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net
Global Reactivity Descriptors: Chemical Potential, Hardness, and Electrophilicity Indices
Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. acs.org They provide a quantitative measure of a molecule's stability and reactivity. These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.netnih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2. acs.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). acs.org
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. acs.org
Softness (S): The reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. acs.org
These descriptors are essential for comparing the reactivity of different derivatives within the this compound series.
| Descriptor | Formula based on HOMO/LUMO Energies |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) |
| Softness (S) | 1 / η |
Molecular Docking and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). ekb.egpensoft.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and interaction mode at the active site of a biological target. researchgate.net
For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the target's binding pocket. pensoft.net For instance, studies on similar triazole compounds have shown interactions with enzymes like cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. acs.orgnih.gov The results of docking, often expressed as a binding energy score, help to rank potential drug candidates and understand their mechanism of action at a molecular level. nih.govijper.org
| Potential Protein Target | Associated Biological Activity |
|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer |
| Tyrosinase | Antioxidant |
| α-Glucosidase | Antidiabetic |
| Various Bacterial and Fungal Proteins | Antimicrobial |
Note: This table lists potential targets for the broader class of 1,2,4-triazole derivatives based on available research. nih.govpensoft.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. zsmu.edu.ua
For 1,2,4-triazole derivatives, QSAR studies can be developed to predict various activities, such as antimicrobial, antifungal, or anticancer effects. researchgate.netnih.gov The process involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of known active compounds. Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. researchgate.netrsc.org A well-validated QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. zsmu.edu.uasemanticscholar.org
Investigation of Biological Activities and Structure Activity Relationships Sar of 3 Cyclopentyl 1h 1,2,4 Triazole 5 Thiol Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of 1,2,4-triazole-5-thiol derivatives has been a subject of significant research interest. These compounds have been evaluated against a variety of pathogenic microorganisms, demonstrating a broad spectrum of activity. The introduction of different substituents on the triazole ring allows for the modulation of their biological effects, a key aspect of structure-activity relationship (SAR) studies.
Antibacterial Activity (e.g., against Gram-positive and Gram-negative strains)
Derivatives of 1,2,4-triazole-3-thiol have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4,5-disubstituted-1,2,4-triazole-3-thiols demonstrated significant cytotoxic and antibacterial activity, particularly against Gram-positive cocci. nih.gov Hybrid molecules incorporating the 1,2,4-triazole-3-thione moiety with quinolones have also exhibited potent antibacterial effects. sci-hub.se
In one study, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and screened for their antibacterial properties. nih.gov Several of these derivatives exhibited strong activity against Staphylococcus aureus, a Gram-positive bacterium, with some compounds showing activity superior or comparable to the standard drug streptomycin. nih.gov However, in the same study, none of the compounds showed activity against the Gram-negative bacterium Escherichia coli. nih.gov This suggests a degree of selectivity in their antibacterial action.
Another study on 4-amino-substituted-1,2,4-triazole-3-thiol derivatives revealed that compounds with electron-withdrawing groups, such as halo groups at the para position of a benzylidene substituent, exhibited good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 4,5-disubstituted-1,2,4-triazoles-3-thiols | Gram-positive cocci | Significant activity | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, some superior to streptomycin | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Escherichia coli | No activity | nih.gov |
Antifungal Activity (e.g., against Candida species)
The 1,2,4-triazole (B32235) scaffold is famously present in several clinically used antifungal agents. Research into 1,2,4-triazole-5-thiol derivatives has also revealed promising antifungal, including anti-Candida, activity. For example, a study on novel triazole-3-thiol derivatives was designed to target enolase 1 in Candida albicans, indicating a targeted approach to antifungal drug design. seejph.com
In a study of 4-amino-substituted-1,2,4-triazole-3-thiol derivatives, one compound exhibited good antifungal activity against C. albicans and Aspergillus niger. connectjournals.com However, other derivatives in the same series showed poor antifungal activity, highlighting the importance of specific structural features for potent antifungal effects. connectjournals.com Another study found that while their synthesized 1,2,4-triazole derivatives were effective against Microsporum gypseum, they did not show positive results against Candida albicans. nih.gov This indicates that the antifungal spectrum of these compounds can be specific.
The structure-activity relationship (SAR) is crucial in developing effective antifungal agents from the 1,2,4-triazole nucleus. ekb.egekb.eg
Table 2: Antifungal Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | Candida albicans | Good activity for one derivative | connectjournals.com |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | Aspergillus niger | Good activity for one derivative | connectjournals.com |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | No activity | nih.gov |
Evaluation Methodologies (e.g., Minimal Inhibitory Concentration)
The antimicrobial activity of these compounds is typically evaluated using standardized methodologies to ensure reproducibility and comparability of results. The most common method is the determination of the Minimal Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. nih.gov
The microdilution assay is a frequently used technique to determine MIC values. seejph.com In this method, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined by visual inspection for turbidity.
Another common method is the agar (B569324) well diffusion assay. In this technique, a standardized inoculum of the microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plates are incubated, and the diameter of the zone of growth inhibition around each well is measured. mdpi.com
Anticancer and Antiproliferative Investigations
The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents. zsmu.edu.ua Derivatives of 1,2,4-triazole-5-thiol have been the focus of numerous studies for their potential to inhibit cancer cell growth and proliferation.
In Vitro Cytotoxicity Assays and Cell Line Studies
The antiproliferative activity of 1,2,4-triazole derivatives is commonly assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.govbiointerfaceresearch.comasianpubs.org
One study investigated 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The results indicated that some of these compounds possessed moderate cytotoxicity, with EC50 values in the range of 2–17 µM. nih.gov Another study on 5-mercapto-1,2,4-triazole derivatives showed antitumor activity against a breast cancer cell line (MDA-MB-231) with reduced toxicity on a normal human keratinocyte cell line (HaCaT). nih.gov
Novel indolyl 1,2,4-triazole derivatives have also been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing potent cytotoxic activity compared to the reference drug staurosporine. rsc.org
Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole-3-Thiol Derivatives
| Compound/Derivative | Cancer Cell Line | Cytotoxicity (EC50/IC50) | Reference |
|---|---|---|---|
| 1,2,4-triazole-3-thiol with hydrazone moiety | IGR39, MDA-MB-231, Panc-1 | 2–17 µM | nih.gov |
| 5-mercapto-1,2,4-triazole derivatives | MDA-MB-231 | Active | nih.gov |
| Indolyl 1,2,4-triazole derivative Vf | MCF-7 | 2.91 µM | rsc.org |
| Indolyl 1,2,4-triazole derivative Vf | MDA-MB-231 | 1.914 µM | rsc.org |
| Indolyl 1,2,4-triazole derivative Vg | MCF-7 | 0.891 µM | rsc.org |
Mechanistic Hypotheses for Antiproliferative Action (e.g., apoptosis induction, enzyme inhibition)
The antiproliferative effects of 1,2,4-triazole derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis (programmed cell death). For instance, certain indolyl 1,2,4-triazole derivatives were found to significantly induce apoptosis and cause cell cycle arrest at the S or G0/G1 phase. rsc.org
Enzyme inhibition is another important mechanism of action. The phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, which is often dysregulated in cancer, has been identified as a potential target for 5-mercapto-1,2,4-triazole derivatives. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of the PI3K protein, thereby inhibiting the signaling pathway and exerting their antiproliferative effects. nih.gov
Other potential mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. mdpi.com Additionally, some 1,2,4-triazole derivatives have been investigated as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell survival and proliferation. nih.gov
Antiviral Activity Research
Derivatives of 1,2,4-triazole are recognized for their significant antiviral properties, demonstrating activity against a wide array of DNA and RNA viruses. nih.govbohrium.combenthamscience.com Research has shown that these compounds can be effective against various viral strains, including herpes simplex virus, human immunodeficiency virus (HIV), and influenza viruses (H1N1, H3N2). nih.gov The versatility of the 1,2,4-triazole ring, which can act as a bioisostere for amide, ester, or carboxyl groups, contributes to its favorable pharmacokinetic and pharmacodynamic properties. nih.govbohrium.com
The antiviral mechanism of some 1,2,4-triazole derivatives involves the inhibition of viral DNA synthesis. nih.gov For instance, isosteric analogs of Acyclovir containing the 1,2,4-triazole ring have shown activity against herpes simplex type 1 virus. nih.govbohrium.com Furthermore, certain enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov The structural diversity of these derivatives allows for the development of compounds with high efficacy and selectivity against viral targets. nih.gov For example, some acetamide-substituted analogs of doravirine, which incorporate a 1,2,4-triazole moiety, have demonstrated excellent inhibitory properties against HIV-1. nih.govbohrium.com
Anti-Inflammatory Properties and Associated Mechanistic Studies
Compounds containing the 1,2,4-triazole scaffold have demonstrated significant anti-inflammatory activity in various studies. researchgate.netmdpi.com The mechanism of action for many of these derivatives is linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com
Research has revealed that some 1,2,4-triazole derivatives exhibit potent anti-inflammatory effects, with some compounds showing greater potency than the standard drug indomethacin (B1671933) after several hours of administration. researchgate.net For example, certain 1,2,4-triazole derivatives containing a benzothiazole (B30560) ring have been found to be stronger anti-inflammatory agents than diclofenac (B195802) sodium, with the added benefit of lower ulcerogenic potential. mdpi.com
Structure-activity relationship studies have shown that specific substitutions on the triazole ring can lead to dual inhibition of COX-2 and 5-LOX, which is a desirable characteristic for anti-inflammatory drugs. mdpi.com For instance, some quinolone-1,2,4-triazole hybrids have exhibited greater potency and selectivity in inhibiting COX-2 compared to celecoxib (B62257). mdpi.com One particular derivative, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, displayed a high selectivity index for COX-2 over COX-1 and was found to be more effective than celecoxib in in vivo models. mdpi.com
Anticonvulsant Activity Evaluation
The 1,2,4-triazole-3-thione framework is a promising scaffold for the development of novel anticonvulsant agents. nih.govnih.govmdpi.com Studies have shown that various derivatives possess significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) induced seizure test and the 6 Hz psychomotor seizure model. nih.govnih.govmdpi.com
A key finding is that many of these compounds exhibit a rapid onset and long duration of action. mdpi.com Structure-activity relationship studies suggest that the presence of a substituent at the para position of a phenyl ring attached to the 1,2,4-triazole nucleus often enhances anticonvulsant activity. mdpi.com For instance, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated strong anticonvulsant activity with an ED₅₀ value of 38.5 mg/kg in the MES test. nih.gov
Furthermore, some 1,2,4-triazole derivatives have shown a better safety profile than established antiepileptic drugs like valproate. nih.gov The protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a crucial measure of a drug's safety. For example, one derivative, TP-427, exhibited a PI greater than 24.4, which is comparable to that of levetiracetam. nih.gov
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Seizure Model | Time of Peak Activity (min) |
|---|---|---|---|---|---|
| TP-10 | 61.1 - 169.7 | Data not available | 5.5 | 6 Hz | 30 |
| TP-315 | 59.7 - 136.2 | Data not available | 7.8 | 6 Hz | 30 |
| TP-427 | 40.9 - 64.9 | Data not available | >24.4 | 6 Hz | 15 |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | 35.2 | 136.7 - 201.0 | Data not available | MES | 15 |
| 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) | Data not available | Data not available | 4.5 - 5.9 | MES | Data not available |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | 38.5 | Data not available | Data not available | MES | 15 |
Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH Assay)
Derivatives of 1,2,4-triazole-3-thiol are recognized for their antioxidant properties, which are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govzsmu.edu.uaresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow. nih.govzsmu.edu.ua
Research has shown that the antioxidant efficacy of these compounds is influenced by their structural features. nih.gov For instance, the presence of NH and NH₂ groups is considered pivotal for the scavenging mechanism. nih.gov In one study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated a lower IC₅₀ value (1.3 × 10⁻³ M) in the DPPH assay compared to a similar derivative, indicating higher efficacy. nih.gov Another study found that 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited an antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was close to that of ascorbic acid. zsmu.edu.ua
The introduction of certain substituents can modulate the antioxidant activity. For example, the introduction of a 2-hydroxybenzylidene radical into the 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule resulted in a high antiradical effect. zsmu.edu.ua Conversely, some modifications can lead to a decrease in activity. zsmu.edu.ua
| Compound | IC₅₀ (M) | Assay |
|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | DPPH |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ ± 0.1 × 10⁻³ | DPPH |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ | ABTS |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ | ABTS |
Enzyme Inhibition Studies (e.g., Urease, Metallo-β-Lactamases)
The 1,2,4-triazole scaffold has been a focus in the development of inhibitors for various enzymes, including urease and metallo-β-lactamases (MBLs). nih.govnih.gov Urease is a nickel-containing enzyme that plays a role in the pathogenesis of infections by urease-positive microorganisms. nih.govunivpm.it MBLs are enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov
Several nih.govisres.orgtandfonline.comtriazolo[3,4-b] nih.govtandfonline.comchemrxiv.orgthiadiazole derivatives have shown potent urease inhibitory activity, with IC₅₀ values ranging from 0.87 to 8.32 µM, which is significantly better than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors. nih.gov
In the context of MBLs, a series of nih.govisres.orgtandfonline.comtriazole derivatives have been identified as inhibitors of the clinically relevant VIM-2 enzyme. nih.gov One of the most potent compounds, 3-(4-bromophenyl)-6,7-dihydro-5H- nih.govisres.orgtandfonline.comtriazolo[3,4-b] nih.govchemrxiv.orgthiazine, exhibited an IC₅₀ value of 38.36 µM. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors bind to the active site of the enzyme, with the triazole ring coordinating with the zinc ions. nih.govresearchgate.net
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| nih.govisres.orgtandfonline.comtriazolo[3,4-b] nih.govtandfonline.comchemrxiv.orgthiadiazole derivatives | Urease | 0.87 - 8.32 | Competitive (for some) |
| 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govisres.orgtandfonline.comtriazolo[3,4-b] nih.govchemrxiv.orgthiazine (5l) | Metallo-β-Lactamase (VIM-2) | 38.36 | Not specified |
Chelation and Coordination Chemistry in Biological Contexts
The thiol group present in 3-cyclopentyl-1H-1,2,4-triazole-5-thiol and its derivatives imparts the ability to chelate metal ions, which can be significant in biological systems. The coordination chemistry of related triazole-dithiolate ligands has been investigated, revealing their capacity to form stable complexes with various transition metals. rsc.org
The 1H-1,2,3-triazole-4,5-dithiolate ligands have been shown to coordinate with group 10 metals like nickel and palladium. rsc.org The electronic properties of these metal complexes have been characterized using techniques such as cyclic voltammetry and UV/vis spectroscopy. rsc.org This ability to coordinate with metal ions is crucial in the context of inhibiting metalloenzymes, where the ligand can interact with the metal cofactor in the active site. For instance, the inhibition of metallo-β-lactamases by 1,2,4-triazole derivatives is believed to involve the coordination of the triazole ring with the zinc ions in the enzyme's active site. nih.govresearchgate.net This chelation potential is a key aspect of their mechanism of action as enzyme inhibitors.
Actoprotective Activity Research
Actoprotectors are substances that enhance the body's resistance to physical loads without increasing oxygen consumption. Research into new derivatives of 1,2,4-triazole-5-thiol has identified promising actoprotective activity. zsmu.edu.uapharmj.org.ua These studies often use the forced swimming test in rats to evaluate the anti-fatigue effects of the compounds. zsmu.edu.ua
In one study, 22 new derivatives of 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol were investigated for their actoprotective effects. zsmu.edu.ua Several compounds were found to have a positive effect, with one in particular, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, surpassing the activity of the reference drug riboxin by 6.32%. zsmu.edu.ua
Structure-activity relationship observations in this area have indicated that the nature of the cation in salt derivatives can influence activity, with potassium salts showing higher activity than sodium salts. zsmu.edu.ua The introduction of certain substituents on the molecule can either have a neutral or a negative impact on the actoprotective effect. zsmu.edu.ua These findings highlight the potential of 1,2,4-triazole-5-thiol derivatives as a new class of actoprotectors. zsmu.edu.uaconsensus.app
| Compound | Activity Compared to Riboxin | Test Model |
|---|---|---|
| Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia) | Surpassed by 6.32% | Forced swimming in rats |
| Other derivatives (IIb, IIh) | Showed actoprotective effect | Forced swimming in rats |
Mechanistic Elucidation of Biological Actions of 3 Cyclopentyl 1h 1,2,4 Triazole 5 Thiol Derivatives
Molecular Targets and Cellular Pathways Involved in Antimicrobial Effects
Derivatives of the 1,2,4-triazole-thiol scaffold exhibit broad-spectrum antimicrobial activity through the inhibition of essential microbial enzymes and interference with critical cellular pathways. nih.gov The mechanism of action often involves targeting proteins that are vital for the survival of bacteria and fungi. nih.gov
Studies on various 1,2,4-triazole (B32235) derivatives have identified several key molecular targets. nih.gov These include enzymes fundamental to DNA replication, cell wall synthesis, and metabolic pathways. For instance, some derivatives have shown inhibitory potential against DNA gyrase, an enzyme crucial for maintaining DNA topology during replication in bacteria. nih.gov Dihydrofolate reductase (DHFR), another target, is essential for the synthesis of nucleic acids and amino acids. nih.gov By inhibiting these enzymes, the compounds effectively halt bacterial proliferation.
In fungi, a primary target for triazole-based agents is the enzyme CYP51 (lanosterol 14α-demethylase), which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.gov The nitrogen atoms within the triazole ring are thought to play a crucial role in binding to the heme iron atom in the active site of CYP51. mdpi.com
| Target Enzyme | Organism Type | Function | Reference |
|---|---|---|---|
| DNA Gyrase | Bacteria | DNA replication and repair | nih.gov |
| Dihydrofolate Reductase (DHFR) | Bacteria | Folate synthesis pathway | nih.gov |
| Glucosamine-6-phosphate synthase | Bacteria | Cell wall biosynthesis | nih.gov |
| CYP51 (Lanosterol 14α-demethylase) | Fungi | Ergosterol biosynthesis for cell membrane | nih.gov |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Mycobacterium | Mycolic acid synthesis for cell wall | nih.gov |
Intracellular and Molecular Mechanisms in Anticancer Activity
The anticancer potential of 1,2,4-triazole-5-thione derivatives has been linked to their ability to interfere with enzymes essential for cancer cell proliferation and survival. uobaghdad.edu.iq One of the primary mechanisms identified is the inhibition of topoisomerase I, an enzyme that plays a critical role in managing DNA topology during replication, transcription, and repair. acs.org By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. acs.org
Molecular modeling studies have helped to elucidate the binding interactions between triazole derivatives and topoisomerase I. acs.org These studies suggest that the compounds can fit into the enzyme's active site, forming stable complexes that prevent the re-ligation of the DNA strand, leading to cytotoxic lesions. acs.org The electron-rich triazole ring, along with its various substituents, can engage in hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. acs.org
| Target Enzyme | Cellular Process | Mechanism of Action | Reference |
|---|---|---|---|
| Topoisomerase I | DNA replication and transcription | Inhibition leads to DNA strand breaks and apoptosis | acs.org |
| Casein kinase 1 (CK1γ) | Signal transduction | Inhibition affects cellular signaling pathways involved in proliferation | uobaghdad.edu.iq |
Enzyme Binding and Inhibition Profiles for Triazole-Thiol Scaffolds
The biological activity of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol derivatives is fundamentally linked to their ability to bind and inhibit specific enzymes. The triazole-thiol scaffold serves as a versatile pharmacophore capable of interacting with a range of enzymatic targets. nih.govnih.gov
One notable target is the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov Hybrid molecules incorporating 1,2,4-triazole scaffolds have been designed as potent InhA inhibitors, with some compounds achieving total enzyme inhibition at nanomolar concentrations. nih.gov
In the context of neurodegenerative diseases, triazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Molecular docking studies reveal that these compounds can orient themselves within the active sites of both enzymes, establishing key binding interactions. nih.govmdpi.com
| Compound Type | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrole-Triazole Schiff Base | AChE | 5.10 ± 0.40 µM | nih.gov |
| Pyrrole-Triazole Schiff Base | BChE | 5.60 ± 0.30 µM | nih.gov |
| Triazole-Thiol Hybrid | InhA | 0.074 nM | nih.gov |
| Azinane-Triazole Derivative | α-Glucosidase | More potent than acarbose (B1664774) standard (IC₅₀ 375.82 ± 1.76 μM) | nih.gov |
Role of Tautomerism in Biological Interactions and Binding Affinity
A critical chemical feature of 1,2,4-triazole-5-thiol derivatives is their existence in a tautomeric equilibrium between the thione (=S) and thiol (-SH) forms. researchgate.netoup.comijsr.net This phenomenon is pivotal for their biological activity, as the two tautomers possess different physicochemical properties, including hydrogen bonding capabilities and steric profiles, which in turn affect their affinity for biological receptors and enzymes. oup.comresearchgate.net
Generally, one tautomeric form is considered more bioactive than the other. oup.com The thione form, with its C=S double bond, and the thiol form, with its S-H group, can engage in different types of non-covalent interactions. For example, the thiol form can act as a hydrogen bond donor, while the thione form can act as a hydrogen bond acceptor. This difference can significantly alter the binding mode and affinity of the molecule to its target protein. researchgate.net The specific tautomer that predominates can be influenced by the solvent environment and the nature of substituents on the triazole ring. researchgate.net The ability to exist in these two forms may provide a mechanism to adjust the pharmacological properties of the drug. oup.com
Influence of Substituents on Biological Potency, Selectivity, and Mechanism of Action
The biological potency and selectivity of this compound derivatives can be finely tuned by modifying the substituents on the triazole ring or other parts of the molecule. Structure-activity relationship (SAR) studies have revealed that the nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—profoundly impacts the compound's interaction with its biological target. researchgate.netconnectjournals.com
For example, in antimicrobial applications, the presence of halogen atoms (e.g., chlorine, fluorine) or nitro groups on an aromatic ring attached to the triazole core often enhances activity. longdom.orgresearchgate.net Electron-withdrawing groups can alter the electronic distribution of the molecule, potentially improving its binding affinity to a target enzyme. mdpi.com Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) have also been shown to increase antimicrobial and antitumor activity in certain series of compounds. researchgate.net The position of the substituent on an aromatic ring is also critical, with para-substituted compounds often showing greater potency. connectjournals.com These modifications influence not only the potency but also the selectivity of the compound, allowing for the development of agents with targeted activity and potentially reduced off-target effects.
| Substituent Type | General Effect on Activity | Example | Reference |
|---|---|---|---|
| Electron-withdrawing (e.g., -Cl, -NO₂) | Often enhances antimicrobial and antitubercular activity | Halogenated aryl groups | longdom.orgresearchgate.net |
| Electron-donating (e.g., -OH, -OCH₃) | Can enhance antimicrobial and antitumor activity | p-hydroxyl group | researchgate.netconnectjournals.com |
| Bulky/Lipophilic groups (e.g., adamantyl) | Can increase antimicrobial and anti-inflammatory activity | 5-(1-Adamantyl) group | nih.gov |
| Heterocyclic rings (e.g., pyridine) | Can introduce additional binding interactions and enhance activity | 5-(pyridine-4-yl) group | connectjournals.com |
Broader Applications and Future Perspectives for 1,2,4 Triazole 5 Thiol Chemistry
Potential in Agricultural Chemistry
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of agrochemicals, and its thiol derivatives are no exception. Research into related structures suggests significant potential in several key areas:
Fungicides: The triazole class is famous for its antifungal properties, with many commercial fungicides built around this heterocyclic core. The mechanism often involves the inhibition of key fungal enzymes, disrupting pathogen growth. Derivatives of 1,2,4-triazole-5-thiol are actively being explored for their fungicidal activity against a variety of plant pathogens.
Plant Growth Regulators: Certain triazole compounds have been shown to influence plant hormone biosynthesis, leading to applications as plant growth regulators. These compounds can enhance stress tolerance, improve crop yield, and modify plant architecture.
Nutrient Uptake Enhancement: By influencing root development and soil microbiome interactions, novel triazole derivatives could potentially improve a plant's ability to absorb essential nutrients, leading to more efficient fertilizer use and improved crop health.
Role in Corrosion Inhibition Mechanisms and Materials Science Applications
The presence of nitrogen and sulfur atoms in the 1,2,4-triazole-5-thiol ring system makes these compounds excellent candidates for corrosion inhibitors. These heteroatoms can readily adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive agents. The mechanism of inhibition often involves the formation of a coordination bond between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal. This protective layer can significantly reduce the rate of corrosion in various aggressive environments. In materials science, these compounds are also being investigated for their potential in the development of novel polymers and coatings with enhanced thermal stability and protective properties.
Advanced Drug Discovery Research and Lead Optimization Strategies for 1,2,4-Triazole-5-Thiol Derivatives
The 1,2,4-triazole-5-thiol scaffold is a versatile template in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. uobaghdad.edu.iq Drug discovery efforts are focused on synthesizing and screening libraries of these compounds to identify novel therapeutic agents.
Lead optimization strategies for this class of compounds often involve:
Modification of the C3 substituent: Altering the group at the 3-position of the triazole ring can significantly impact the compound's interaction with biological targets.
Substitution on the N1 or N4 positions: Modifications at these nitrogen atoms can influence the compound's physicochemical properties, such as solubility and metabolic stability.
Derivatization of the thiol group: The sulfur atom provides a handle for further chemical modification, allowing for the introduction of various functionalities to enhance potency and selectivity.
Development of Novel Therapeutic Agents Targeting Resistant Pathogens
A critical area of research is the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. The 1,2,4-triazole-5-thiol nucleus has been identified as a promising starting point for the design of novel therapeutics that can overcome existing resistance mechanisms. nih.gov Researchers are exploring how modifications to the core structure can lead to compounds with novel modes of action or the ability to evade efflux pumps and other resistance strategies employed by pathogens.
Integration with Green Chemistry Principles in Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. The synthesis of 1,2,4-triazole-5-thiol derivatives is increasingly being approached with these principles in mind. This includes the use of:
Greener solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives.
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce waste.
One-pot syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, saving time, energy, and resources.
Interdisciplinary Research Directions and Collaborative Opportunities
The broad utility of 1,2,4-triazole-5-thiol derivatives necessitates a multidisciplinary approach to fully realize their potential. Collaborative efforts between synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists are crucial for advancing the field. Future research directions will likely involve:
Computational modeling: Using in silico methods to predict the activity of novel derivatives and guide synthetic efforts.
High-throughput screening: Rapidly evaluating large libraries of compounds for desired biological or material properties.
Mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects.
By fostering interdisciplinary collaborations, the scientific community can unlock the full potential of 1,2,4-triazole-5-thiol chemistry, leading to the development of innovative solutions in medicine, agriculture, and materials science.
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazole-5-thiol derivatives, and how are they characterized?
Methodological Answer: The synthesis of 1,2,4-triazole-5-thiol derivatives typically involves S-alkylation reactions. For example, bromoalkanes are reacted with the triazole-thiol precursor in propan-2-ol under reflux for 2 hours, followed by crystallization from methanol . Characterization employs elemental analysis (to confirm purity), ¹H-NMR (to verify proton environments), IR spectroscopy (to identify functional groups like -SH or -S-alkyl), and LC-MS (for molecular weight confirmation) .
Q. What safety precautions are critical when handling 3-cyclopentyl-1H-1,2,4-triazole-5-thiol?
Methodological Answer: Safety protocols include:
Q. How is the biological activity of triazole-thiol derivatives initially screened?
Methodological Answer: Initial screening involves in vitro assays such as:
- Antimicrobial testing (e.g., agar diffusion or microdilution assays) against bacterial/fungal strains .
- Molecular docking to predict interactions with target proteins (e.g., bacterial enzymes) .
- ADME analysis to assess drug-likeness (e.g., solubility, permeability) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Methodological Answer: Optimization involves:
Q. How can contradictory data on the actoprotective or antimicrobial efficacy of triazole-thiol derivatives be resolved?
Methodological Answer: Contradictions arise from variations in:
Q. What computational methods are used to design triazole-thiol derivatives with enhanced bioactivity?
Methodological Answer: Advanced approaches include:
- Molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like bacterial dihydrofolate reductase .
- QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity .
- ADMET prediction (e.g., using SwissADME) to optimize pharmacokinetic profiles .
Q. What mechanisms underlie the corrosion inhibition properties of triazole-thiol derivatives?
Methodological Answer: Corrosion inhibition is studied via:
- Electrochemical techniques (e.g., polarization resistance, EIS) to measure inhibition efficiency in acidic/chloride media .
- Surface analysis (e.g., Raman spectroscopy, SEM) to confirm adsorption on metal surfaces .
- Theoretical modeling (e.g., DFT) to analyze electron-donating capacity of -SH/-S- groups .
Q. How can the cytotoxicity of triazole-thiol derivatives be systematically evaluated?
Methodological Answer: Toxicity assessment involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
